BNIPDaoct

Description

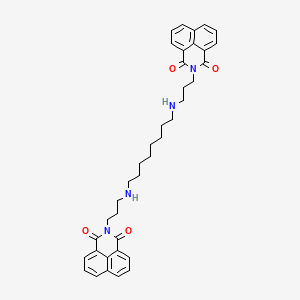

BNIPDaoct (bisnaphthalimidopropyldiaaminooctane) is a bis-naphthalimidopropyl derivative with a flexible octane linker chain. It is a synthetic compound developed for its potent antiparasitic and anticancer activities. Structurally, this compound consists of two planar naphthalimido moieties connected by an eight-carbon alkyl chain, enabling strong DNA intercalation and disruption of parasitic/cancer cell proliferation [1]. Its synthesis has been optimized via a two-step process (81% and 60% yields per step), achieving an overall yield of 48%—significantly higher than the traditional five-step method (30% yield) [1]. This compound is notable for its high solubility when encapsulated in drug delivery systems like PLGA nanoparticles or emulsomes, enhancing its therapeutic efficacy against visceral leishmaniasis (VL) and cancer [15].

Properties

Molecular Formula |

C38H42N4O4 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

2-[3-[8-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]octylamino]propyl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C38H42N4O4/c43-35-29-17-7-13-27-14-8-18-30(33(27)29)36(44)41(35)25-11-23-39-21-5-3-1-2-4-6-22-40-24-12-26-42-37(45)31-19-9-15-28-16-10-20-32(34(28)31)38(42)46/h7-10,13-20,39-40H,1-6,11-12,21-26H2 |

InChI Key |

OPQBNDHJFSLKCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCNCCCCCCCCNCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |

Synonyms |

isnaphthalimidopropyldiaaminooctane BNIPDaoct |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

- BNIPDanon: Homolog of BNIPDaoct with a nine-carbon linker chain.

- BNIPSpd : Contains a spermidine linker instead of an alkyl chain.

- BNIPDaoxoct : Features a dioxooctane-modified linker.

- DMP8408 : Shorter, rigid linker chain (structure unspecified).

| Parameter | This compound | BNIPDanon | BNIPSpd | BNIPDaoxoct | DMP8408 |

|---|---|---|---|---|---|

| Linker Chain | 8-carbon alkyl | 9-carbon alkyl | Spermidine | Dioxooctane | Shorter alkyl |

| Synthesis Yield | 48% (2-step) [1] | 50% (2-step) [1] | N/A | N/A | N/A |

| 13C NMR (C8/C9) | 24.5 ppm [1] | 22.3 ppm [1] | N/A | N/A | N/A |

Key Findings :

- The alkyl chain length (8 vs. 9 carbons) minimally affects NMR profiles but significantly impacts bioactivity. BNIPDanon’s extra CH₂ group reduces DNA binding affinity compared to this compound [12].

- BNIPSpd and BNIPDaoxoct exhibit lower cytotoxicity due to altered linker chemistry, which slows cellular uptake [10].

Antiparasitic Activity

Against L. infantum Promastigotes:

| Compound | IC50 (Free, µM) | IC50 (Encapsulated, µM) | Toxicity (Macrophages) |

|---|---|---|---|

| This compound | 0.84 ± 0.09 [9] | 0.59 ± 0.08 [9] | >95% viability at ≤1.25 µM [9] |

| BNIPDanon | 1.85 ± 0.01 [9] | 1.73 ± 0.02 [9] | >87.5% viability at ≤2.5 µM [9] |

Key Findings :

- This compound is 2.2× more potent than BNIPDanon in free form. Encapsulation further enhances its efficacy by 30% [15].

- Both compounds show dose-dependent toxicity to macrophages at higher concentrations, but encapsulation reduces cytotoxicity [9].

Cytotoxicity in Cancer Cells

| Compound | IC50 (MDA-MB-231, µM) | IC50 (MCF-10A, µM) | Cellular Uptake Speed |

|---|---|---|---|

| This compound | 4.99 [6] | 2.8 [10] | Rapid (fluorescence lost in 6h) [3] |

| BNIPDanon | N/A | N/A | N/A |

| BNIPSpd | 12.7 [6] | 4.2 [10] | Slow (fluorescence after 6h) [3] |

| BNIPDaoxoct | 12.4 [6] | 6.0 [10] | Moderate (2h) [3] |

Key Findings :

- This compound’s rapid uptake and metabolism correlate with its higher cytotoxicity compared to BNIPSpd and BNIPDaoxoct [6].

- Linker flexibility (alkyl vs. spermidine/dioxooctane) critically influences cellular entry mechanisms and toxicity profiles [10].

DNA Binding and Structural Interactions

| Compound | Binding Mode | DNA Affinity | Structural Flexibility |

|---|---|---|---|

| This compound | Bis-intercalation | High [12] | High (8-carbon linker) |

| BNIPDanon | Bis-intercalation | Moderate [12] | High (9-carbon linker) |

| DMP8408 | Mono-intercalation | Low [12] | Low (rigid linker) |

Key Findings :

- Longer alkyl chains (this compound/Danon) enable bis-intercalation, causing greater DNA distortion and stronger binding than DMP8408 [12].

- Fluorinated DNA studies confirm this compound’s preference for major groove binding [12].

Drug Delivery Systems

| System | This compound Solubility | IC50 Reduction (vs. Free) | Toxicity Mitigation |

|---|---|---|---|

| PLGA Nanoparticles | 2.4 mg/mL [15] | 80% (spleen parasite burden) [15] | Yes [15] |

| Emulsomes | 0.31 mg/mL [2] | 30% (vs. free this compound) [9] | Yes [9] |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.